molecular formula C13H23NO4 B2398635 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid CAS No. 2166800-08-2

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid

Cat. No.: B2398635
CAS No.: 2166800-08-2
M. Wt: 257.33
InChI Key: XCPMDVSCEXNFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid (CAS: 2166800-08-2) is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methyl substituent at position 1. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . This compound is commonly used in medicinal chemistry as a building block for peptide synthesis and drug development due to its Boc group, which enhances stability during synthetic processes .

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMDVSCEXNFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Sequential Functionalization of 1-Methylcyclohexanecarboxylic Acid

This approach begins with commercially available 1-methylcyclohexanecarboxylic acid, leveraging its pre-existing methyl and carboxylic acid groups for subsequent modifications.

Step 1: Nitration at Position 3
The carboxylic acid group directs electrophilic nitration to the meta position (C3) using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 6 hours. The nitro intermediate is isolated via crystallization from ethyl acetate/hexane (yield: 68–72%).

Step 2: Reduction to Primary Amine
Catalytic hydrogenation with 10% palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ (3 atm) in ethanol reduces the nitro group to an amine. The reaction proceeds quantitatively at 25°C over 12 hours.

Step 3: Boc Protection
The free amine is protected using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}3\text{N} $$) as a base. After stirring at room temperature for 4 hours, the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 85–90%.

Parameter Conditions
Nitrating Agent $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ (1:2 v/v)
Reduction Catalyst 10% $$ \text{Pd/C} $$, $$ \text{H}_2 $$ (3 atm)
Boc Reagent $$ \text{Boc}_2\text{O} $$ (1.2 eq)
Solvent $$ \text{CH}2\text{Cl}2 $$

Advantages : High regioselectivity due to carboxylic acid directing effects.
Limitations : Nitration requires rigorous temperature control to avoid byproducts.

Method 2: Cyclohexanone Alkylation and Reductive Amination

This route constructs the cyclohexane ring while introducing substituents through consecutive alkylation and amination steps.

Step 1: Grignard Alkylation
Cyclohexanone reacts with methyl magnesium bromide ($$ \text{MeMgBr} $$) in tetrahydrofuran ($$ \text{THF} $$) at −78°C to form 1-methylcyclohexanol. Quenching with ammonium chloride ($$ \text{NH}_4\text{Cl} $$) yields the tertiary alcohol (89% yield).

Step 2: Oxidation to Carboxylic Acid
The alcohol is oxidized to 1-methylcyclohexanecarboxylic acid using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) in acetone at 0°C. The crude acid is extracted with diethyl ether and recrystallized (yield: 76%).

Step 3: Reductive Amination
A ketone intermediate is generated via oxidation of the alcohol, followed by reductive amination with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol. The amine is Boc-protected as described in Method 1.

Parameter Conditions
Alkylation Agent $$ \text{MeMgBr} $$ (3.0 eq)
Oxidizing Agent Jones reagent ($$ \text{CrO}_3 $$)
Reductive Amination $$ \text{NaBH}_3\text{CN} $$, pH 6

Advantages : Scalable for industrial production.
Limitations : Over-oxidation risks during carboxylic acid formation.

Method 3: Diels-Alder Cyclization with Pre-Functionalized Dienophiles

This strategy employs a [4+2] cycloaddition to construct the cyclohexane ring with predefined substituents.

Step 1: Diene Preparation
1,3-Butadiene is functionalized with a methyl group and a protected amine via Schiff base formation. The dienophile, maleic anhydride, reacts with the diene in toluene at 110°C for 24 hours to form the cyclohexane adduct.

Step 2: Hydrolysis and Decarboxylation
The anhydride moiety is hydrolyzed to a carboxylic acid using 20% hydrochloric acid ($$ \text{HCl} $$) under reflux. Subsequent decarboxylation at 150°C removes the β-keto acid group, yielding 1-methyl-3-aminocyclohexanecarboxylic acid (62% yield).

Step 3: Boc Protection
Standard Boc protection as in Method 1 completes the synthesis.

Parameter Conditions
Dienophile Maleic anhydride
Cycloaddition Temp 110°C, 24 hours
Hydrolysis Agent 20% $$ \text{HCl} $$

Advantages : Direct control over substituent positioning.
Limitations : Low yields due to competing polymerization.

Method 4: Enzymatic Resolution of Racemic Mixtures

For stereospecific synthesis, lipase-catalyzed kinetic resolution separates enantiomers from a racemic precursor.

Step 1: Synthesis of Racemic Ester
1-Methyl-3-aminocyclohexanecarboxylic acid is esterified with ethanol using $$ \text{H}2\text{SO}4 $$ as a catalyst. The racemic ethyl ester is obtained in 95% yield.

Step 2: Enzymatic Hydrolysis
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (S)-ester is isolated and hydrolyzed with $$ \text{NaOH} $$ to yield the enantiopure acid.

Step 3: Boc Protection
The resolved amine is Boc-protected under standard conditions.

Parameter Conditions
Enzyme CAL-B (10 mg/mL)
Hydrolysis Time 48 hours
Resolution Efficiency 98% enantiomeric excess (ee)

Advantages : High enantioselectivity.
Limitations : Cost-prohibitive for large-scale production.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Modern facilities employ tubular reactors for nitration and hydrogenation steps, achieving 15–20% higher yields than batch processes. For example, a microreactor system operating at 5 mL/min flow rate reduces nitration time from 6 hours to 30 minutes.

Byproduct Management

Unreacted starting materials and regioisomers are minimized via:

  • Distillation : Fractional distillation under reduced pressure (10 mmHg) separates 1-methylcyclohexanecarboxylic acid (b.p. 88–92°C) from byproducts.
  • Crystallization : Ethyl acetate/hexane mixtures (3:7 v/v) precipitate the pure Boc-protected product.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.44 (s, 9H, Boc tert-butyl), 1.68 (m, 2H, cyclohexane CH$$ _2 $$), 2.32 (s, 3H, CH$$ _3 $$).
  • IR (KBr): 1705 cm$$ ^{-1} $$ (C=O, carboxylic acid), 1680 cm$$ ^{-1} $$ (Boc carbonyl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the reaction of 3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions can vary, but common solvents include dioxane and water, with yields often exceeding 80% .

Medicinal Chemistry

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. The Boc group allows for further modifications that can enhance biological activity or selectivity .
  • Anti-inflammatory Agents : The compound has been investigated for its role as a precursor in synthesizing inhibitors targeting receptor-interacting protein 1 (RIP1), which is implicated in inflammatory responses. Such inhibitors could be beneficial in treating systemic inflammatory response syndrome .

Organic Synthesis

In organic chemistry, the compound is utilized for:

  • Peptide Synthesis : The Boc protecting group allows for the selective protection of amino acids during peptide bond formation, facilitating the synthesis of complex peptides and proteins .
  • Building Block for Complex Molecules : Its structure makes it a versatile building block for synthesizing more complex organic molecules, including those with pharmacological relevance.

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing a series of bioactive peptides. The protected amino acid was incorporated into peptide chains using standard coupling methods, resulting in peptides with enhanced stability and activity against specific biological targets .

Case Study 2: Development of Anti-inflammatory Compounds

Another research effort focused on modifying this compound to create selective RIP1 inhibitors. The study reported that certain derivatives showed significant potency in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid primarily involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Isomerism

The compound’s key structural differentiators include:

  • Stereochemistry: specifies the (1R,3R) configuration for a closely related compound, highlighting the importance of stereochemistry in solubility and receptor interactions. Trans-3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 218772-92-0) exhibits distinct crystallinity and melting behavior compared to cis isomers .
  • Substituent Effects: The methyl group at position 1 increases lipophilicity relative to non-methylated analogs like 3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 1899832-83-7), which could enhance membrane permeability in drug candidates .
Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Substituents (Position) Stereochemistry Purity Key Applications
Target Compound 2166800-08-2 C₁₃H₂₃NO₄ 1-Me, 3-Boc Not specified 95% Peptide synthesis, drug R&D
4-Boc-amino-1-Me-cyclohexanecarboxylic acid 1262406-79-0 C₁₃H₂₃NO₄ 1-Me, 4-Boc Not specified 95% Medicinal chemistry
Trans-3-Boc-amino-cyclohexanecarboxylic acid 218772-92-0 C₁₂H₂₁NO₄ 3-Boc Trans 97% Crystallography, APIs
1-Boc-amino-3-Me-cyclohexane-1-carboxylic acid 53534934 (CID) C₁₃H₂₃NO₄ 1-Boc, 3-Me Not specified N/A Research intermediate

Research Findings and Trends

  • Positional Isomerism : Studies indicate that Boc group placement (e.g., 3 vs. 4) significantly impacts hydrogen-bonding capacity, as observed in cyclohexane-based kinase inhibitors .
  • Stereochemical Influence : The (1R,3R) configuration in related compounds enhances enantiomeric purity in chiral drug synthesis, a critical factor in FDA approvals .
  • Thermodynamic Stability: Methyl-substituted derivatives exhibit higher thermal stability (Tₘ ~150–160°C) compared to non-methylated analogs, making them suitable for high-temperature reactions .

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding modes to proteins like GABA receptors. QSAR (Quantitative Structure-Activity Relationship) analyses correlate substituent effects (e.g., Boc vs. acetyl protection) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.